(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride chemical properties
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride: Properties, Synthesis, and Application in Chiral Resolution
Abstract
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is a chiral amine salt of significant utility in synthetic organic chemistry. Its primary application lies in its role as a chiral resolving agent, enabling the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data for characterization, a robust protocol for its synthesis via reductive amination, and a practical guide to its application in the resolution of enantiomers. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding and practical methodologies involving this versatile reagent.
Chemical Identity and Molecular Structure
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride is the hydrochloride salt of the secondary amine formed by combining a 1-(1-naphthyl)ethyl group and a benzyl group on a nitrogen atom. The stereochemical designation "(S)" refers to the configuration at the chiral center—the carbon atom bonded to the naphthyl group, the methyl group, the nitrogen, and a hydrogen atom. This chirality is the basis for its utility in distinguishing between enantiomers.
The molecule's structure combines the bulky, aromatic naphthyl group and the benzyl group, which contribute to the crystalline nature of its diastereomeric salts, a critical factor for successful separation by fractional crystallization.
Caption: Structure of (S)-N-Benzyl-1-(1-naphthyl)ethylamine Hydrochloride
Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base, making it suitable for use in a variety of solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀ClN | [1] |
| Molecular Weight | 297.82 g/mol | [1] |
| CAS Number | 163831-66-1 | [1] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 259-261 °C (for (R)-enantiomer) | [2] |
| Solubility | Soluble in polar solvents (e.g., methanol, water) | General Chemical Principles |
| Specific Rotation [α] | Not directly available for the title compound.The related imine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, shows [α]D25 = +233° (c=1, CHCl₃). | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Representative data are as follows:
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¹H NMR (Proton NMR): In a typical spectrum (in CDCl₃, shifts may vary slightly for the hydrochloride salt), one would expect to see:
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A multiplet for the naphthyl protons, typically in the range of δ 7.4-8.2 ppm .
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A multiplet for the benzyl phenyl protons, around δ 7.2-7.4 ppm .
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A quartet for the methine proton (CH), shifted downfield.
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A singlet or AB quartet for the benzylic methylene protons (CH₂).
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A doublet for the methyl protons (CH₃), likely around δ 1.6-1.8 ppm .
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A broad singlet for the ammonium proton (N-H).
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¹³C NMR (Carbon NMR): The spectrum would show distinct signals for:
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Multiple aromatic carbons from the naphthyl and phenyl rings (~123-141 ppm).
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The methine carbon (CH) of the ethylamine backbone.
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The benzylic methylene carbon (CH₂).
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The methyl carbon (CH₃), which would be the most upfield signal (~24 ppm).[3]
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FTIR (Infrared Spectroscopy): Key vibrational bands would include:
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A broad peak centered around 2400-2800 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.
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C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹) and aliphatic groups (~2850-2970 cm⁻¹).
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C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.
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A C-N stretching band.
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Spectra for the title compound are available for reference on public databases such as SpectraBase.[4]
Synthesis Methodology
The most efficient and common laboratory synthesis of (S)-N-Benzyl-1-(1-naphthyl)ethylamine is through the reductive amination of (S)-1-(1-naphthyl)ethylamine with benzaldehyde.[5][6] This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the secondary amine. The final step is the formation of the hydrochloride salt.
Caption: Synthesis workflow via reductive amination.
Experimental Protocol: Synthesis
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Imine Formation & Reduction:
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To a solution of (S)-(-)-1-(1-naphthyl)ethylamine (1.0 eq) in methanol (5 mL per mmol of amine) in a round-bottom flask, add benzaldehyde (1.05 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidene imine intermediate.[3]
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Cool the reaction mixture to 0 °C using an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The addition is exothermic.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
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-
Work-up and Isolation:
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Quench the reaction by the slow addition of water (10 mL).
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the solution and concentrate the solvent under reduced pressure to yield the crude (S)-N-Benzyl-1-(1-naphthyl)ethylamine free base, often as an oil or waxy solid.
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-
Hydrochloride Salt Formation:
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Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
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Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride.
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Application as a Chiral Resolving Agent
The primary utility of this compound is the separation of racemic acids.[7] The process leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting the chiral amine with a racemic acid, a pair of diastereomeric salts is formed, which can then be separated.[8]
Mechanism of Action
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Salt Formation: The basic (S)-amine [(S)-B] is reacted with a racemic acid [(R)-A / (S)-A]. This acid-base reaction forms two diastereomeric salts: [(R)-A:(S)-B] and [(S)-A:(S)-B].
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Differential Solubility: These two diastereomers have different three-dimensional structures and intermolecular interactions. This results in different physical properties, most critically, different solubilities in a given solvent.[9]
-
Fractional Crystallization: By carefully choosing a solvent, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.
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Liberation of Enantiomers: After separating the crystallized salt, the pure acid enantiomer is recovered by treatment with a strong acid (like HCl), which protonates the carboxylate and liberates the resolving agent. The resolving agent can often be recovered and reused.
Caption: Workflow for chiral resolution of a racemic acid.
Example Protocol: Resolution of Racemic Mandelic Acid
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Preparation: Dissolve racemic mandelic acid (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, prepare the free base of (S)-N-Benzyl-1-(1-naphthyl)ethylamine by dissolving the hydrochloride salt in water and neutralizing with an aqueous base (e.g., 1M NaOH) until the free base separates. Extract the free base with an organic solvent (e.g., diethyl ether), dry, and remove the solvent.
-
Diastereomeric Salt Formation: Dissolve the extracted free base (0.5 eq, as only half is needed to resolve one enantiomer) in the same solvent used for the acid. Add the amine solution to the mandelic acid solution and heat gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to promote crystallization. One diastereomeric salt should precipitate.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent to remove any adhering mother liquor. The filtrate contains the other diastereomer.
-
Liberation: Suspend the collected crystals in water and add 2M HCl until the solution is acidic (pH ~1-2). This will protonate the mandelic acid and re-form the amine hydrochloride salt.
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Extraction: Extract the aqueous solution with diethyl ether. The pure enantiomer of mandelic acid will move to the ether layer, while the resolving agent's hydrochloride salt remains in the aqueous layer.
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Final Product: Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched mandelic acid. The purity can be checked using polarimetry.
Health and Safety Information
While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related compounds like 1-(1-naphthyl)ethylamine provide a strong basis for safe handling.[10]
-
Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]
-
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[11]
-
Response:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[10]
-
-
-
Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
Supporting Information for Asymmetric C-H/N-H Annulation of Phthalimides with Bicyclic Alkenes. (n.d.). Retrieved from [Link]
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Bernès, S., Hernández, G., Vázquez, J., Tovar, A., & Gutiérrez, R. (2011). (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1257. [Link]
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(S)-(+)-N-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]
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Chiral resolution. (2023). In Wikipedia. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.). Human Metabolome Database. Retrieved from [Link]
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1-(1-Naphthyl)ethylamine. (n.d.). PubChem. Retrieved from [Link]
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Stereochemistry - Stereoelectronics. (2021, April 30). University of Liverpool. Retrieved from [Link]
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Resolution of a Racemic Mixture. (n.d.). University of Colorado Boulder Science Learning Center. Retrieved from [Link]
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Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]
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(a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. Retrieved from [Link]
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(r)-(-)-n-benzyl-1-(1-naphthyl)ethylamine hydrochloride. (n.d.). GlobalChemMall. Retrieved from [Link]
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Kumar, M., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50). [Link]
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Bernès, S., et al. (2011). (S)-(+)-N-Benzyl-idene-1-(1-naphth-yl)ethyl-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1257. [Link]
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(S)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride. (n.d.). Acmec Biochemical. Retrieved from [Link]
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Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. (n.d.). ResearchGate. Retrieved from [Link]
-
(S)-(-)-α-(1-Naphthyl)ethylamine. (n.d.). NIST WebBook. Retrieved from [Link]
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